![molecular formula C12H16N4O4 B14209207 2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline CAS No. 832103-06-7](/img/structure/B14209207.png)
2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline is an organic compound with the molecular formula C12H16N4O4 It is characterized by the presence of a pyrrolidine ring attached to an aniline moiety, which is further substituted with two nitro groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline typically involves the nitration of N-[2-(pyrrolidin-1-yl)ethyl]aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 2 and 4 positions of the aniline ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to nucleophilic attack.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Reduction: 2,4-Diamino-N-[2-(pyrrolidin-1-yl)ethyl]aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is utilized in studies investigating the effects of nitroaromatic compounds on biological systems, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.
N-[2-(Pyrrolidin-1-yl)ethyl]aniline: Lacks the nitro groups, resulting in different reactivity and applications.
2,4-Diamino-N-[2-(pyrrolidin-1-yl)ethyl]aniline:
Uniqueness
2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline is unique due to the combination of the electron-withdrawing nitro groups and the pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
832103-06-7 |
|---|---|
Molecular Formula |
C12H16N4O4 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
2,4-dinitro-N-(2-pyrrolidin-1-ylethyl)aniline |
InChI |
InChI=1S/C12H16N4O4/c17-15(18)10-3-4-11(12(9-10)16(19)20)13-5-8-14-6-1-2-7-14/h3-4,9,13H,1-2,5-8H2 |
InChI Key |
LATMAJBYYKDENT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


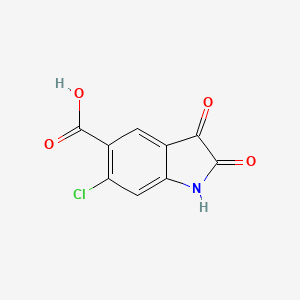
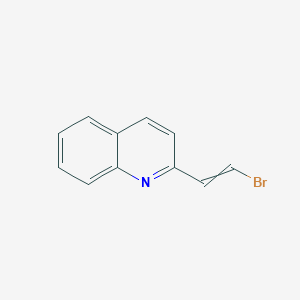
![4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid](/img/structure/B14209137.png)
![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
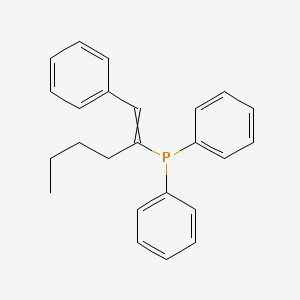
![Diselenide, bis[(2-fluorophenyl)methyl]](/img/structure/B14209163.png)
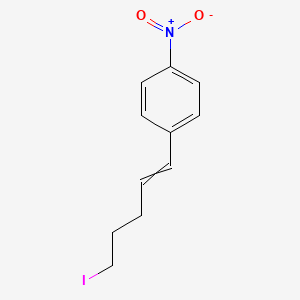
![1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]-](/img/structure/B14209170.png)
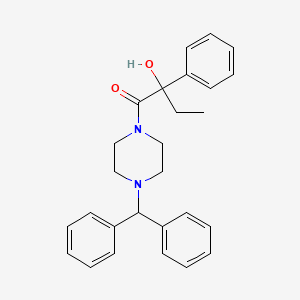
![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)
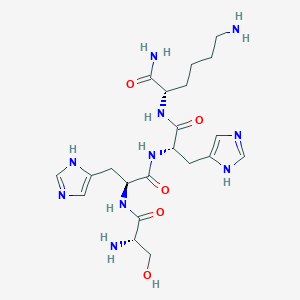

![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
